An In-depth Technical Guide to 5-Methyl-4-nitro-3-isoxazolecarboxylic acid: Synthesis, Properties, and Applications
An In-depth Technical Guide to 5-Methyl-4-nitro-3-isoxazolecarboxylic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a versatile heterocyclic compound that has garnered significant interest in medicinal chemistry and materials science. Its unique molecular architecture, featuring an isoxazole core substituted with a methyl group, a nitro group, and a carboxylic acid, provides a scaffold for the synthesis of a diverse array of complex molecules. The electron-withdrawing nature of the nitro group and the reactive potential of the carboxylic acid moiety make it a valuable building block in the development of novel therapeutic agents, particularly in the realm of kinase inhibitors. This guide provides a comprehensive overview of the synthesis, properties, and key applications of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, offering a technical resource for researchers in the field.
Physicochemical Properties
5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a white to pale yellow crystalline powder. It exhibits low solubility in water but is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid
| Property | Value | Source |
| CAS Number | 960225-75-6 | [1][2] |
| Molecular Formula | C₅H₄N₂O₅ | [1] |
| Molecular Weight | 172.10 g/mol | [3] |
| Appearance | White to pale yellow crystalline powder | - |
| Solubility | Low in water; Soluble in DMSO and DMF | - |
| Predicted Boiling Point | 394.9 ± 42.0 °C | - |
| Predicted Density | 1.622 ± 0.06 g/cm³ | - |
| Predicted pKa | 1.02 ± 0.35 | - |
Synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid
The primary synthetic route to 5-Methyl-4-nitro-3-isoxazolecarboxylic acid involves the nitration of its precursor, 5-methylisoxazole-3-carboxylic acid. This electrophilic aromatic substitution reaction introduces a nitro group at the C4 position of the isoxazole ring.
Synthesis Pathway
Caption: Synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid.
Experimental Protocol: Nitration of 5-Methylisoxazole-3-carboxylic acid
This protocol outlines a general procedure for the synthesis of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid.
Materials:
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5-Methylisoxazole-3-carboxylic acid
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Potassium nitrate (KNO₃)
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Concentrated sulfuric acid (H₂SO₄)
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Ice bath
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Stirring apparatus
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Standard laboratory glassware
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer, carefully add concentrated sulfuric acid.
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Cool the sulfuric acid in an ice bath to 0-5 °C.
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Slowly add 5-methylisoxazole-3-carboxylic acid to the cold sulfuric acid with continuous stirring, ensuring the temperature remains low.
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Once the starting material is fully dissolved, add potassium nitrate portion-wise, maintaining the temperature below 10 °C. The addition of potassium nitrate to concentrated sulfuric acid generates the nitronium ion (NO₂⁺), the active electrophile in this reaction.
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After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50 °C.
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Maintain the reaction at 50 °C for approximately 4 hours, monitoring the progress by thin-layer chromatography (TLC).
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Upon completion, carefully pour the reaction mixture over crushed ice.
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The precipitate, 5-Methyl-4-nitro-3-isoxazolecarboxylic acid, is then collected by vacuum filtration.
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Wash the solid with cold water to remove any residual acid.
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The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol-water.
Self-Validation: The identity and purity of the synthesized compound should be confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The melting point of the purified product should also be determined and compared to literature values.
Chemical Reactivity and Derivatization
The chemical reactivity of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is dominated by the functional groups present: the nitro group and the carboxylic acid.
Reactions of the Carboxylic Acid Group
The carboxylic acid moiety readily undergoes standard transformations, most notably amide bond formation. This reaction is crucial for its application in medicinal chemistry, allowing for the coupling of this isoxazole scaffold to various amine-containing fragments to generate a library of derivatives for biological screening.
Experimental Protocol: Amide Coupling
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Activate the carboxylic acid of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid using a suitable coupling agent such as HATU or EDC in the presence of a base like DIPEA in an anhydrous aprotic solvent (e.g., DMF).
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Add the desired primary or secondary amine to the activated ester.
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Stir the reaction at room temperature until completion, as monitored by TLC.
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The workup typically involves an aqueous wash followed by extraction with an organic solvent and purification by column chromatography.
Reactions of the Nitro Group
The nitro group on the isoxazole ring is a versatile functional handle. It can be reduced to an amino group, which can then be further functionalized. Additionally, the nitro group can participate in nucleophilic aromatic substitution (SNAᵣ) reactions, allowing for the introduction of various nucleophiles onto the isoxazole ring.[4]
Applications in Drug Discovery
The 5-methyl-4-nitro-isoxazole scaffold is a key pharmacophore in the design of various therapeutic agents. The ability to readily derivatize both the carboxylic acid and the nitro group allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity for a given biological target.
Kinase Inhibitors
A significant application of 5-Methyl-4-nitro-3-isoxazolecarboxylic acid and its derivatives is in the development of kinase inhibitors.[5] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer. The isoxazole core can act as a scaffold to position key functionalities that interact with the ATP-binding site of kinases. The synthesis of a library of amide derivatives from 5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a common strategy to identify potent and selective kinase inhibitors.
Safety and Handling
5-Methyl-4-nitro-3-isoxazolecarboxylic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.
Conclusion
5-Methyl-4-nitro-3-isoxazolecarboxylic acid is a valuable and versatile building block for organic synthesis, particularly in the field of medicinal chemistry. Its straightforward synthesis and the presence of two key reactive functional groups provide a platform for the generation of diverse molecular libraries. The demonstrated utility of the isoxazole scaffold in the development of kinase inhibitors highlights the potential of this compound in the discovery of new therapeutic agents. This guide provides a foundational understanding of its properties, synthesis, and applications, serving as a valuable resource for researchers and scientists in the field.
References
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5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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5-Methyl-4-nitro-3-isoxazolecarboxylic Acid | CAS 960225-75-6 | AMERICAN ELEMENTS ®. American Elements. Available at: [Link]
-
Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors. PubMed. Available at: [Link]
-
5-Methyl-4-nitro-3-isoxazolecarboxylic acid | C5H4N2O5 | CID 50998636 - PubChem. PubChem. Available at: [Link]
Sources
- 1. americanelements.com [americanelements.com]
- 2. 960225-75-6|5-Methyl-4-nitro-3-isoxazolecarboxylic acid|BLD Pharm [bldpharm.com]
- 3. 5-Methyl-4-nitro-3-isoxazolecarboxylic acid | C5H4N2O5 | CID 50998636 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
